molecular formula C22H29N3O B4511101 1-benzyl-N-[4-(dimethylamino)benzyl]-4-piperidinecarboxamide

1-benzyl-N-[4-(dimethylamino)benzyl]-4-piperidinecarboxamide

Cat. No. B4511101
M. Wt: 351.5 g/mol
InChI Key: WAJIWXDUHASCRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-benzyl-N-[4-(dimethylamino)benzyl]-4-piperidinecarboxamide derivatives has been explored in the context of developing potent anti-acetylcholinesterase (anti-AChE) activity. Sugimoto et al. (1990) described the synthesis of a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, highlighting the importance of substituting the benzamide with a bulky moiety to increase activity significantly (Sugimoto et al., 1990).

Molecular Structure Analysis

In-depth molecular structure analysis, including spectroscopic investigations using FT-IR, FT-Raman, UV-Vis, and NMR techniques, was carried out by Janani et al. (2020). They employed Density Functional Theory (DFT) to determine optimized geometrical parameters and complete vibrational assignments of frequencies, providing a comprehensive understanding of the molecular structure of similar piperidine derivatives (Janani et al., 2020).

Chemical Reactions and Properties

The chemical reactions and properties of piperidine derivatives have been explored in various studies. For instance, the reactivity of these compounds towards acetylcholinesterase inhibition demonstrates their potential in medicinal chemistry, particularly as antidementia agents. The structural modifications, such as the introduction of an alkyl or phenyl group, significantly enhance their chemical reactivity and efficacy (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are critical for understanding the behavior of these compounds in various environments. However, specific studies focused on the detailed physical properties analysis of "1-benzyl-N-[4-(dimethylamino)benzyl]-4-piperidinecarboxamide" were not identified in the current literature search.

Chemical Properties Analysis

Chemical properties, such as stability under different conditions, reactivity with other chemical agents, and mechanisms of action, have been a subject of research. The ability of these compounds to inhibit acetylcholinesterase with high potency and selectivity highlights a significant aspect of their chemical properties. The design and synthesis of these compounds, aiming for specific targets, indicate their tailored chemical properties for desired biological activities (Sugimoto et al., 1990).

properties

IUPAC Name

1-benzyl-N-[[4-(dimethylamino)phenyl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-24(2)21-10-8-18(9-11-21)16-23-22(26)20-12-14-25(15-13-20)17-19-6-4-3-5-7-19/h3-11,20H,12-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJIWXDUHASCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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